7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid
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Overview
Description
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyclopenta[b]pyridine core with two fluorine atoms at the 7th position and a carboxylic acid group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid typically involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. This reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst .
Industrial Production Methods
Companies like ChemScene provide this compound in bulk, ensuring its availability for various applications .
Chemical Reactions Analysis
Types of Reactions
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: t-Butyl hydroperoxide (t-BuOOH) and manganese triflate (Mn(OTf)2) as a catalyst.
Reduction: Sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to substitute the fluorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding ketones or aldehydes, while reduction can yield alcohols.
Scientific Research Applications
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: It may serve as a precursor for developing pharmaceutical agents with potential therapeutic effects.
Industry: The compound is employed as a corrosion inhibitor for carbon steel in acidic environments.
Mechanism of Action
The mechanism of action of 7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid involves its interaction with molecular targets through adsorption and surface-covering capabilities. The compound’s heteroatoms and conjugated bonds allow it to form coordinate bonds with vacant d-orbitals on metal surfaces, providing corrosion protection . Additionally, its unique structure enables it to interact with biological targets, potentially inhibiting specific enzymes or pathways.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares a similar core structure but lacks the fluorine atoms and carboxylic acid group.
2,3-Cyclopentenopyridine: Another related compound with a similar core structure but different substituents.
Uniqueness
7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid is unique due to the presence of fluorine atoms at the 7th position, which can significantly influence its chemical reactivity and biological activity. The carboxylic acid group also adds to its versatility in various applications.
Properties
Molecular Formula |
C9H7F2NO2 |
---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
7,7-difluoro-5,6-dihydrocyclopenta[b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H7F2NO2/c10-9(11)2-1-5-3-6(8(13)14)4-12-7(5)9/h3-4H,1-2H2,(H,13,14) |
InChI Key |
BZJLFTZWJIKSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=C(C=N2)C(=O)O)(F)F |
Origin of Product |
United States |
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